![molecular formula C10H14ClN B3152959 3-(4-Chloro-phenyl)-1-methyl-propylamine CAS No. 74697-68-0](/img/structure/B3152959.png)
3-(4-Chloro-phenyl)-1-methyl-propylamine
Overview
Description
3-(4-Chloro-phenyl)-1-methyl-propylamine, also known as 3-CPMPA, is an organic compound with a variety of uses in scientific research. It is a derivative of the amine group, and is widely used in studies related to pharmacology and biochemistry. This compound is often used as a model compound to study the effects of various drugs on the body. It is also used to study the effects of various biochemical pathways and physiological processes.
Scientific Research Applications
Nonlinear Optical Properties
The compound “3-(4-Chloro-phenyl)-1-methyl-propylamine” has been studied for its significant electro-optic properties . The potential applications of this molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea . This suggests that the material could be applied in optoelectronic device fabrications .
Fluorescence Properties
The compound “3-(4-Chloro-phenyl)-1-methyl-propylamine” has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . These pyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent and photorefractive materials .
Medical Applications
Pyrazoline derivatives, which can be synthesized using “3-(4-Chloro-phenyl)-1-methyl-propylamine”, have been used in certain antidepressants . They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory treatments .
Textile Industry
Triarylpyrazoline compounds, synthesized using “3-(4-Chloro-phenyl)-1-methyl-propylamine”, have been used as fluorescent whitening agents in the textile industry .
High-Tech Applications
In recent years, as laser dyes and fluorescent probes, the applications of triarylpyrazoline compounds in high-tech fields have been developed by leaps and bounds .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
A related compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole (cmi), has been shown to reverse depression-like behavior induced by acute restraint stress in mice, suggesting a modulation of oxido-nitrosative stress and inflammatory pathways .
Pharmacokinetics
In silico pharmacokinetics analysis of a related compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
A related compound, cmi, has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .
Action Environment
It’s worth noting that the widespread application and degradation properties of similar compounds have led to some adverse effects, including pest resistance and environmental toxicity .
properties
IUPAC Name |
4-(4-chlorophenyl)butan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNLOGUCRBHVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-1-methyl-propylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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